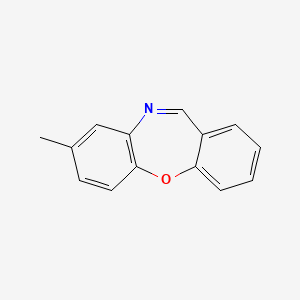

8-Methyldibenzo(b,f)(1,4)oxazepine

Description

Historical Context of Dibenzoxazepine (B10770217) Scaffold in Medicinal Chemistry Research

The dibenzoxazepine scaffold is a tricyclic heterocyclic system that has been a cornerstone in the development of various therapeutic agents. This core structure, consisting of two benzene (B151609) rings fused to an oxazepine ring, has given rise to a class of compounds with significant pharmacological activities. drugbank.comdrugbank.com Historically, the most prominent members of this class are antipsychotic and antidepressant drugs. drugbank.comnih.gov

A key example is Loxapine, a dibenzoxazepine derivative first synthesized in the 1960s. nih.govwikipedia.org It emerged from research programs aimed at discovering new psychoactive compounds and was found to possess potent antipsychotic properties. nih.govnih.gov Loxapine's mechanism of action involves antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, a characteristic that has been central to the treatment of schizophrenia. nih.govpatsnap.com Another notable derivative is Amoxapine, which is a metabolite of Loxapine and is used as a tricyclic antidepressant. drugbank.comwikipedia.org The development of these drugs highlighted the therapeutic potential of the dibenzoxazepine nucleus and spurred further research into this chemical space. drugbank.com

The core structure was also investigated for other potential applications. For instance, Dibenz(b,f)(1,4)oxazepine, also known as CR gas, was developed by the British Ministry of Defence in the late 1950s and early 1960s as a potent lachrymatory agent for riot control. nih.govwikipedia.org This demonstrates the versatility of the dibenzoxazepine scaffold in eliciting diverse biological responses based on its substitution patterns.

Rationale for Investigating 8-Methyldibenzo(b,f)(1,4)oxazepine in Contemporary Academic Research

The continued academic interest in 8-Methyldibenzo(b,f)(1,4)oxazepine and related derivatives stems from the desire to explore the structure-activity relationships of the dibenzoxazepine core. By systematically modifying the scaffold, researchers aim to discover novel compounds with improved therapeutic profiles or entirely new pharmacological activities. The methyl group at the 8-position of the dibenzoxazepine ring can significantly influence the molecule's electronic properties, lipophilicity, and steric interactions with biological targets.

Contemporary research often focuses on synthesizing and evaluating new derivatives for a range of potential applications, including as neuroprotective agents and for their role in targeting various receptors. nih.gov The synthesis of various substituted dibenzoxazepine derivatives is an active area of research, with studies exploring new, efficient synthetic routes to access these complex molecules. researchgate.netbeilstein-journals.orgrsc.org The investigation of compounds like 8-Methyldibenzo(b,f)(1,4)oxazepine contributes to a deeper understanding of how subtle structural changes can modulate biological activity, which is crucial for the design of next-generation therapeutics. nih.gov

Structural Elucidation and Nomenclatural Conventions of 8-Methyldibenzo(b,f)(1,4)oxazepine

8-Methyldibenzo(b,f)(1,4)oxazepine is a specific derivative of the parent compound, dibenzo(b,f)(1,4)oxazepine. Its chemical structure consists of the core dibenzoxazepine ring system with a methyl group (CH₃) attached to the carbon atom at position 8. nih.gov The nomenclature follows the standard rules for fused heterocyclic systems, indicating the fusion of two benzene rings ('dibenzo') to a 1,4-oxazepine (B8637140) ring. The letters 'b' and 'f' specify the sides of the benzene rings where the oxazepine ring is fused.

Below is a table summarizing the key structural and identifying information for 8-Methyldibenzo(b,f)(1,4)oxazepine:

| Property | Value |

| Chemical Formula | C₁₄H₁₁NO |

| IUPAC Name | 8-methyl-11H-dibenzo[b,f] nih.govepa.govoxazepine |

| CAS Number | 55113-22-9 |

| PubChem CID | 325267 |

| Molecular Weight | 209.25 g/mol |

The structure of 8-Methyldibenzo(b,f)(1,4)oxazepine can be visualized as the dibenzoxazepine core with a methyl substituent. This seemingly simple modification can have profound effects on the molecule's three-dimensional shape and its ability to interact with specific biological targets.

Overview of the Dibenzoxazepine Core as a Privileged Structure in Drug Discovery

The concept of a "privileged structure" in medicinal chemistry refers to a molecular scaffold that is capable of binding to multiple, unrelated biological targets with high affinity. nih.gov These scaffolds serve as versatile templates for the design of new drugs. niper.gov.innih.gov The dibenzoxazepine core is considered a privileged structure due to its presence in a variety of biologically active compounds that interact with different receptors and enzymes. drugbank.combeilstein-journals.org

The rigid, tricyclic framework of the dibenzoxazepine scaffold provides a well-defined orientation for appended functional groups, allowing for specific interactions with target proteins. nih.gov This inherent structural feature has been exploited to develop drugs targeting the central nervous system, such as the antipsychotic Loxapine and the antidepressant Amoxapine. drugbank.comwikipedia.org

The versatility of the dibenzoxazepine scaffold is further demonstrated by the diverse biological activities reported for its derivatives, including potential applications as anticancer and antibacterial agents. nih.gov The ability to readily modify the scaffold through chemical synthesis allows for the fine-tuning of its pharmacological properties, making it an attractive starting point for drug discovery programs. researchgate.netrsc.org The continued exploration of dibenzoxazepine derivatives, such as 8-Methyldibenzo(b,f)(1,4)oxazepine, is a testament to the enduring importance of this privileged structure in medicinal chemistry.

Structure

3D Structure

Properties

CAS No. |

55113-22-9 |

|---|---|

Molecular Formula |

C14H11NO |

Molecular Weight |

209.24 g/mol |

IUPAC Name |

3-methylbenzo[b][1,4]benzoxazepine |

InChI |

InChI=1S/C14H11NO/c1-10-6-7-14-12(8-10)15-9-11-4-2-3-5-13(11)16-14/h2-9H,1H3 |

InChI Key |

KQLZLXUHKFVMTF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=CC=CC=C3C=N2 |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Chemical Transformations of 8 Methyldibenzo B,f 1,4 Oxazepine

Established Synthetic Pathways for the Dibenzoxazepine (B10770217) Core

The formation of the dibenzo(b,f)(1,4)oxazepine core is centered on the creation of the seven-membered oxazepine ring, which contains both a nitrogen and an oxygen atom. Key strategies involve intramolecular cyclization reactions that form either a C-N or a C-O bond as the final ring-closing step.

The creation of the central seven-membered ring is the cornerstone of dibenzoxazepine synthesis. The two most prominent strategies for achieving this are the Ullmann condensation and the Smiles rearrangement.

The Ullmann condensation (or Ullmann ether synthesis) is a classical copper-catalyzed cross-coupling reaction. wikipedia.org In the context of dibenzoxazepine synthesis, this typically involves an intramolecular reaction where a suitably positioned phenol (B47542) and an aryl halide on the same molecule are coupled to form a diaryl ether linkage, thus closing the seven-membered ring. wikipedia.orgnih.gov The reaction traditionally requires stoichiometric copper and high temperatures, though modern variations use soluble copper catalysts with ligands like diamines, which allow for milder conditions. wikipedia.orgresearchgate.net For instance, a double Ullmann coupling reaction catalyzed by copper(I) iodide has been used to efficiently synthesize dibenzo(b,f)imidazo[1,2-d] nih.govresearchgate.netoxazepine derivatives. researchgate.net

The Smiles rearrangement is another powerful tool for forming the oxazepine ring. wikipedia.org This intramolecular nucleophilic aromatic substitution involves a nucleophile (like an alcohol) displacing an activated aryl group to which it is linked by a connecting chain. wikipedia.orgnih.gov The reaction is regiospecific and can proceed under mild, metal-free conditions, making it an attractive method for constructing sterically hindered systems. nih.gov The presence of electron-withdrawing groups on the aromatic ring being displaced facilitates the reaction. wikipedia.orgbenthamopen.com While classic Smiles rearrangements are well-established, newer variations, including radical-mediated versions, have expanded the reaction's scope. wikipedia.org

A summary of these key ring-closing strategies is presented below.

| Strategy | Description | Key Reagents/Conditions | Reference(s) |

| Ullmann Condensation | Intramolecular copper-catalyzed formation of a diaryl ether bond to close the seven-membered ring. | Copper (metal or salts, e.g., CuI), Base (e.g., K2CO3, Cs2CO3), High Temperature. | wikipedia.orgresearchgate.net |

| Smiles Rearrangement | Intramolecular nucleophilic aromatic substitution where a tethered nucleophile (e.g., alcohol) displaces an activated aryl system. | Base (e.g., NaOH), often metal-free. Requires an activated aromatic ring. | wikipedia.orgnih.gov |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling reaction to form the C-N bond of the oxazepine ring. | Palladium catalyst, Ligand, Base. An alternative to copper-based methods. | nih.gov |

The construction of the dibenzo framework is intrinsically linked to the ring-closure strategy. Methods like the Ullmann and Buchwald-Hartwig reactions simultaneously construct the key C-O or C-N bond while fusing the two aryl components. wikipedia.orgnih.gov

The synthesis often begins with two separate, appropriately substituted benzene (B151609) derivatives (e.g., a 2-aminophenol (B121084) derivative and a 2-halobenzoic acid derivative) which are first linked together before the final intramolecular cyclization step. The Ullmann reaction, for example, can be used to form a biaryl ether or a diarylamine linkage, setting the stage for the subsequent ring closure. nih.govresearchgate.net

An alternative to copper-based Ullmann reactions is the palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling method is also effective for forming the crucial aryl-ether or aryl-amine bond that defines the dibenzoxazepine structure, sometimes offering advantages in terms of reaction conditions and substrate scope, although it can be limited by sterically demanding substituents. nih.gov

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, represent a highly efficient and atom-economical approach to complex heterocyclic systems. beilstein-journals.org Isocyanide-based MCRs have been successfully developed for the facile synthesis of pyrrole-fused dibenzoxazepine derivatives. beilstein-journals.org

In a typical example, the reaction of a dibenzoxazepine (acting as a cyclic imine), an isocyanide, and a gem-diactivated olefin proceeds under solvent- and catalyst-free conditions to produce complex, fused bioactive scaffolds. beilstein-journals.org This approach is valued for its operational simplicity, high efficiency, and environmentally friendly nature. beilstein-journals.org

Specific Synthetic Routes for 8-Methyldibenzo(b,f)(1,4)oxazepine and its Precursors

While general methods establish the core synthesis, the preparation of a specifically substituted derivative like 8-methyldibenzo(b,f)(1,4)oxazepine requires tailored approaches.

Direct functionalization, such as methylation, of the pre-formed dibenzo(b,f)(1,4)oxazepine scaffold is challenging and not a commonly reported synthetic route. Instead, the methyl group at the 8-position is typically introduced by using a precursor that already contains the methyl substituent.

A common retrosynthetic strategy involves starting with 4-methyl-2-aminophenol . nih.gov This substituted building block contains the methyl group in the correct position relative to the amine and hydroxyl groups that will ultimately form part of the oxazepine ring. By coupling this precursor with a suitable second aromatic component, such as a 2-halobenzoyl derivative, the 8-methyl substituent is incorporated into the final tricyclic structure from the outset.

Furthermore, a patent has described the synthesis of 10,11-dihydrodibenz[b,f] nih.govresearchgate.netoxazepine-8-carboxylic acid. google.com This demonstrates that the 8-position is synthetically accessible for functionalization. The presence of a carboxylic acid group at this position provides a versatile chemical handle that could, in principle, be converted to a methyl group through standard multi-step reduction procedures.

While specific optimization studies for the synthesis of 8-methyldibenzoxazepine are not extensively documented, general principles from related heterocyclic syntheses can be applied to maximize yields and purity. Key parameters for optimization include the choice of catalyst, base, solvent, temperature, and reaction time.

For copper-catalyzed Ullmann-type cyclizations, the choice of the copper source (e.g., CuI vs. Cu2O) and the presence and type of ligand can significantly impact reaction efficiency. researchgate.netresearchgate.net Similarly, the strength and solubility of the base (e.g., K2CO3 vs. Cs2CO3) can be critical. researchgate.netresearchgate.net The solvent choice affects reactant solubility and reaction temperature, with polar, high-boiling solvents like DMF or NMP being common in traditional Ullmann reactions. wikipedia.org

The table below summarizes key parameters that are typically optimized in related heterocyclic syntheses, which would be relevant for preparing the target compound.

| Parameter | Variables | Potential Impact | Reference(s) |

| Catalyst | Copper(I) salts (CuI, CuBr), Palladium complexes | Affects reaction rate and yield; modern catalysts allow milder conditions. | nih.govresearchgate.net |

| Base | Inorganic carbonates (K2CO3, Cs2CO3), Organic bases (e.g., DBU) | Influences deprotonation of nucleophiles and overall reaction kinetics. | researchgate.netresearchgate.net |

| Solvent | Polar aprotic (DMF, DMSO), Aromatic (Toluene), Ethers (Dioxane) | Affects solubility of reactants and catalyst; can influence reaction rate and temperature. | wikipedia.org |

| Temperature | Room temperature to >200 °C | Critical for overcoming activation energy; optimization is needed to maximize product formation and minimize side reactions. | wikipedia.org |

| Reaction Time | Hours to days | Must be sufficient for reaction completion but short enough to prevent product degradation or side-product formation. |

By systematically adjusting these variables, the synthesis of 8-methyldibenzo(b,f)(1,4)oxazepine via established routes like the intramolecular Ullmann condensation can be optimized for improved efficiency and yield.

Derivatization and Analogue Synthesis Strategies based on the 8-Methyldibenzo(b,f)(1,4)oxazepine Scaffold

The strategic modification of the 8-methyldibenzo(b,f)(1,4)oxazepine scaffold is a cornerstone of medicinal chemistry efforts to optimize lead compounds. These modifications can be broadly categorized into three main areas: alterations of the methyl group at the 8-position, substitution on the aromatic dibenzo rings, and the introduction of chirality to produce stereochemically defined analogues. Each of these approaches opens up new chemical space and allows for a systematic investigation of structure-activity relationships.

The methyl group at the 8-position of the dibenzo(b,f)(1,4)oxazepine core, while seemingly simple, offers a valuable handle for chemical derivatization. Its modification can influence the compound's steric profile, electronic properties, and metabolic stability. Several strategies can be envisioned for the functionalization of this methyl group, drawing inspiration from established methods for C(sp³)–H bond activation and functionalization of benzylic positions in related heterocyclic systems like 8-methylquinolines. nih.gov

Oxidation of the Methyl Group:

A primary strategy for modifying the 8-methyl group is through oxidation to introduce oxygen-containing functionalities. This can be achieved through various methods:

Conversion to an Alcohol: The methyl group can be oxidized to a hydroxymethyl group (–CH₂OH). This transformation introduces a polar functional group capable of forming hydrogen bonds, which can be crucial for receptor interactions. The resulting alcohol can serve as a precursor for further modifications, such as esterification or etherification.

Conversion to a Carboxylic Acid: Further oxidation of the methyl group or the intermediate alcohol leads to the formation of an 8-carboxy-dibenzo(b,f)(1,4)oxazepine. This carboxylic acid derivative is a versatile intermediate for the synthesis of amides, esters, and other derivatives through well-established coupling reactions.

Halogenation of the Methyl Group:

Introduction of a halogen atom to the methyl group provides a reactive handle for subsequent nucleophilic substitution reactions.

Benzylic Bromination: Radical bromination using reagents like N-bromosuccinimide (NBS) can selectively introduce a bromine atom to form an 8-(bromomethyl)dibenzo(b,f)(1,4)oxazepine. This reactive intermediate can then be subjected to reactions with a wide range of nucleophiles (e.g., amines, thiols, cyanides) to introduce diverse functionalities.

Carbon-Carbon Bond Formation:

The methyl group can also be a site for the formation of new carbon-carbon bonds, allowing for the extension of the carbon skeleton.

Deprotonation and Alkylation: Treatment with a strong base could deprotonate the methyl group to form a benzylic anion, which can then react with various electrophiles, such as alkyl halides, to introduce new alkyl chains.

Metal-Catalyzed Cross-Coupling: Modern cross-coupling methodologies, potentially adaptable from related heterocyclic systems, could enable the direct arylation or alkenylation of the C(sp³)–H bonds of the methyl group. rsc.org

These strategies for modifying the 8-methyl group are summarized in the table below:

| Modification Strategy | Reagents/Conditions | Resulting Functional Group | Potential for Further Derivatization |

| Oxidation | Oxidizing agents (e.g., KMnO₄, CrO₃) | Carboxylic Acid (–COOH) | Amide and ester formation |

| Oxidation | Mild oxidizing agents | Alcohol (–CH₂OH) | Esterification, etherification |

| Halogenation | N-Bromosuccinimide (NBS), light/radical initiator | Halomethyl (–CH₂Br) | Nucleophilic substitution |

| C-C Bond Formation | Strong base followed by electrophile | Extended alkyl chain | Further functionalization of the added chain |

| C-C Bond Formation | Metal catalyst, coupling partner | Aryl or vinyl group | Further functionalization of the added group |

The introduction of various substituents onto the two benzo rings of the dibenzoxazepine scaffold is a classical and highly effective strategy for exploring structure-activity relationships (SAR). The nature, position, and number of these substituents can profoundly impact a molecule's interaction with its biological target, as well as its pharmacokinetic properties.

A study on the irritant properties of methylated derivatives of dibenz[b,f]1,4-oxazepine (CR) provides a clear example of how substitution on the dibenzo rings affects biological activity. The irritancy of 3-methyl and 9-methyl derivatives was compared to the parent compound. While both methylated analogues retained some irritant properties, they were found to be less potent than the unsubstituted CR molecule. This suggests that even a small alkyl substituent on the aromatic rings can significantly modulate the biological response.

Table of SAR Data for Methylated Dibenz[b,f]1,4-oxazepine Derivatives

| Compound | Position of Methyl Group | Relative Irritancy |

| Dibenz[b,f]1,4-oxazepine (CR) | Unsubstituted | High |

| 3-Methyldibenz[b,f]1,4-oxazepine | 3 | Reduced |

| 9-Methyldibenz[b,f]1,4-oxazepine | 9 | Reduced |

Beyond simple alkyl groups, a wide variety of substituents can be introduced to probe different aspects of molecular recognition:

Halogens (F, Cl, Br, I): These can alter the electronic properties of the aromatic rings through inductive and resonance effects, and their lipophilicity can influence membrane permeability.

Electron-Donating Groups (e.g., -OCH₃, -NH₂): These groups can increase the electron density of the aromatic system and may participate in hydrogen bonding.

Electron-Withdrawing Groups (e.g., -NO₂, -CN, -CF₃): These groups decrease the electron density and can influence the pKa of nearby functionalities.

Bulky Groups (e.g., t-butyl): These are used to probe the steric tolerance of the binding pocket.

The synthesis of these substituted analogues often relies on the use of appropriately substituted starting materials in the core synthesis of the dibenzoxazepine ring system. researchgate.netresearchgate.net For instance, substituted 2-aminophenols or substituted 2-halobenzaldehydes can be employed in condensation reactions to generate the desired substituted dibenzoxazepine scaffold. researchgate.net

The introduction of stereocenters into the dibenzoxazepine framework adds a third dimension to the exploration of chemical space and can lead to compounds with improved potency and selectivity, as well as reduced side effects. The development of stereoselective synthetic methods to access enantiomerically pure or enriched dibenzoxazepine analogues is therefore a significant area of research.

A recently developed biocatalytic method highlights a modern approach to achieving stereoselectivity. prepchem.com This method utilizes various imine reductases to catalyze the reduction of benzo-fused seven-membered cyclic imines. This enzymatic approach has been shown to produce a variety of substituted dibenzoxazepines in high yields (up to 93%) and with excellent enantiomeric excess (up to >99%). A key advantage of this method is its ability to be stereodivergent, meaning that by selecting the appropriate enzyme, either enantiomer of the target chiral amine can be selectively synthesized.

Key Features of the Biocatalytic Stereoselective Synthesis:

| Feature | Description |

| Catalyst | Imine Reductases (IREDs) |

| Substrate | Benzo-fused seven-membered cyclic imines |

| Reductant | NADPH |

| Products | Chiral dibenzoxazepines |

| Yield | Up to 93% |

| Enantiomeric Excess | Up to >99% |

| Key Advantage | Stereodivergent, providing access to both (R) and (S) enantiomers |

In addition to biocatalysis, other asymmetric synthetic strategies can be employed:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials to construct the dibenzoxazepine core with a predefined stereochemistry.

Asymmetric Catalysis: The use of chiral metal catalysts or organocatalysts can induce enantioselectivity in key bond-forming reactions during the synthesis of the dibenzoxazepine ring system. This can include asymmetric hydrogenations, cyclizations, or addition reactions. ust.hk

Chiral Resolution: A racemic mixture of a chiral dibenzoxazepine can be separated into its individual enantiomers through techniques such as chromatography on a chiral stationary phase or by forming diastereomeric salts with a chiral resolving agent.

The development of these stereoselective synthetic routes is crucial for the detailed pharmacological evaluation of chiral dibenzoxazepine analogues and for the identification of the eutomer, the enantiomer with the desired biological activity.

Iii. Preclinical Pharmacological Investigations and Molecular Mechanisms of Action for 8 Methyldibenzo B,f 1,4 Oxazepine

In Vitro Receptor Binding and Functional Assays

In vitro studies, which are conducted in controlled laboratory settings using cells or tissues, are fundamental to understanding the pharmacological profile of a compound. For 8-Methyldibenzo(b,f)(1,4)oxazepine and its analogs, these assays have been crucial in identifying their molecular targets and characterizing their interactions.

Research has identified several key molecular targets for dibenzoxazepine (B10770217) derivatives, highlighting the diverse potential applications of this class of compounds.

Transient Receptor Potential Ankyrin 1 (TRPA1) Channel: Dibenz[b,f] nih.govgoogle.comoxazepines are recognized as exceptionally potent activators of the human TRPA1 channel. nih.gov The TRPA1 channel is a key biological sensor for irritant chemicals and plays a role in mediating pain and irritation. nih.gov Activation of this channel by dibenzoxazepine derivatives leads to an influx of calcium ions, triggering various cellular responses. In fact, many known tear gases are potent TRPA1 activators. nih.gov The potent agonism of certain dibenzoxazepine derivatives on the TRPA1 receptor has led to their use as screening tools in the discovery of TRPA1 antagonists, which are being investigated for conditions like asthma and pain. nih.gov

Dopamine (B1211576) D2 Receptors: While direct studies on 8-Methyldibenzo(b,f)(1,4)oxazepine are limited, research on structurally related dibenzoxazepine derivatives has shown interaction with dopamine receptors. For instance, some novel dibenzodioxazocine derivatives have been studied for their binding to rat striatal dopamine receptors. nih.gov Antagonistic activity at D2 dopamine receptors is a common mechanism for antipsychotic drugs. youtube.com

Histone Deacetylases (HDACs): Certain dibenzo[b,f] nih.govgoogle.comoxazepine derivatives have been developed as inhibitors of histone deacetylases. google.comgoogle.com HDACs are a family of enzymes that play a crucial role in gene expression regulation, and their inhibition is a therapeutic strategy in various diseases, including cancer. Some novel 5H-dibenzo-[b,f]-azepine compounds, which are structurally similar, have been identified as selective inhibitors of HDAC6 and are being explored for the treatment of conditions like Charcot-Marie-Tooth disease. nih.gov

The affinity of a ligand for its receptor is a critical determinant of its potency. For dibenzoxazepine derivatives, affinity studies have provided valuable insights into their structure-activity relationships.

Studies on dibenz[b,f] nih.govgoogle.comoxazepines as TRPA1 agonists have revealed a wide range of potencies, with EC50 values (the concentration of a drug that gives a half-maximal response) spanning from 1 µM down to 0.1 nM. nih.gov This indicates that small structural modifications can significantly impact the affinity and activity of these compounds. For example, specific substituted morphanthridines and dibenz[b,f] nih.govgoogle.comoxazepines have been identified as the most potent TRPA1 agonists known to date. nih.gov

In the context of dopamine receptors, a study on a dibenzodioxazocine derivative, EGYT-2509, reported a Ki value of 404 nM for displacing a radioligand from rat striatal dopamine receptors. nih.gov The Ki value is an indicator of the binding affinity of a compound to a receptor.

Interactive Table: Receptor Binding Affinity of Dibenzoxazepine Derivatives

| Compound Class | Target | Assay Type | Measured Value (nM) | Reference |

|---|---|---|---|---|

| Dibenz[b,f] nih.govgoogle.comoxazepines | TRPA1 | EC50 | 0.1 - 1000 | nih.gov |

The interaction of dibenzoxazepine analogues with their molecular targets initiates a cascade of intracellular signaling events.

Activation of the TRPA1 channel by dibenzoxazepine agonists leads to a rapid influx of calcium into the cell. This increase in intracellular calcium is a key signaling event that can lead to the release of pro-inflammatory mediators and the sensation of pain.

In the case of dopamine receptor antagonists, blocking D2 receptors interferes with dopamine-mediated signaling pathways in the brain. youtube.com This modulation is the basis for the therapeutic effects of many antipsychotic medications. youtube.com

For HDAC inhibitors, the primary mechanism involves preventing the removal of acetyl groups from histones. This action leads to a more open chromatin structure, which in turn alters gene expression. google.comgoogle.com This can affect a wide range of cellular processes, including cell cycle progression and apoptosis.

Enzyme Inhibition and Activation Studies

Beyond receptor binding, the interaction of dibenzoxazepine derivatives with enzymes is another critical area of preclinical investigation.

As previously mentioned, a significant focus of research has been on the inhibition of Histone Deacetylases (HDACs) by dibenzo[b,f] nih.govgoogle.comoxazepine derivatives. google.comgoogle.com Patents describe the invention of such compounds specifically for HDAC inhibition. google.comgoogle.com The therapeutic potential of HDAC inhibitors is being explored in various diseases, and the development of selective inhibitors for specific HDAC isoforms is an active area of research. nih.gov

Interactive Table: Enzyme Inhibition Data for Dibenzoxazepine Derivatives and Analogs

| Compound Class | Enzyme Target | Inhibition Type | Key Findings | Reference |

|---|---|---|---|---|

| Dibenzo[b,f] nih.govgoogle.comoxazepine derivatives | Histone Deacetylases (HDACs) | Not specified in abstracts | Designed as HDAC inhibitors. | google.comgoogle.com |

In Vitro and Ex Vivo Biological Activity Assessments in Research Models (excluding human clinical trial outcomes)

There is no available scientific literature that has investigated the effects of 8-Methyldibenzo(b,f)(1,4)oxazepine on cellular proliferation or apoptosis in any cancer cell lines or other relevant cellular models. While other, structurally distinct, benzoxazepine derivatives have been synthesized and evaluated for their anti-cancer properties, these findings cannot be extrapolated to the 8-methyl derivative. Studies on unrelated compounds have shown that specific chemical moieties can induce apoptosis and inhibit proliferation in cancer cells, such as glioblastoma, by modulating signaling pathways like PI3K/Akt. However, no such mechanistic studies have been published for 8-Methyldibenzo(b,f)(1,4)oxazepine.

The scientific literature lacks any studies detailing the modulatory effects of 8-Methyldibenzo(b,f)(1,4)oxazepine on neurotransmitter systems. There are no published data from in vitro or ex vivo experiments, such as receptor binding assays or neurotransmitter uptake studies, to suggest any activity of this specific compound on neuronal signaling pathways.

No research has been published on the potential anti-inflammatory or immunomodulatory activities of 8-Methyldibenzo(b,f)(1,4)oxazepine in cellular models. Consequently, there is no information regarding its effects on the production of inflammatory mediators, such as cytokines or chemokines, in immune or other cell types. While some natural products are known to exert anti-inflammatory effects, no such properties have been investigated or reported for this compound. The parent compound, dibenzo(b,f)(1,4)oxazepine, is known for its potent pro-inflammatory and irritant effects, which are mediated through the activation of the TRPA1 channel. However, it is unknown if the addition of a methyl group at the 8th position alters this activity or confers any anti-inflammatory properties.

A thorough search of the scientific literature did not yield any studies that have assessed the antimicrobial, including antibacterial or antifungal, activity of 8-Methyldibenzo(b,f)(1,4)oxazepine. While heterocyclic compounds, including some benzoxazepine and oxadiazole derivatives, have been explored for their potential as antimicrobial agents, the specific compound 8-Methyldibenzo(b,f)(1,4)oxazepine has not been a subject of such investigations.

Preclinical In Vivo Studies in Animal Models (focused on mechanistic understanding and efficacy in disease models)

Behavioral Phenotyping in Rodent Models Related to Central Nervous System Function

Similarly, there is a lack of available data on the behavioral phenotyping of 8-Methyldibenzo(b,f)(1,4)oxazepine in rodent models related to central nervous system function. The parent compound, Dibenzo(b,f)(1,4)oxazepine, is known to induce acute behavioral responses related to its irritant nature, such as escape and avoidance behaviors. However, detailed investigations into more nuanced behavioral parameters relevant to CNS disorders for the 8-methyl derivative are not present in the reviewed literature.

Due to the absence of specific preclinical data for 8-Methyldibenzo(b,f)(1,4)oxazepine in the requested areas, a data table summarizing research findings cannot be constructed. Further research is required to elucidate the potential pharmacological effects of this specific compound.

Iv. Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 8 Methyldibenzo B,f 1,4 Oxazepine Derivatives

Systematic Modification of the 8-Methyl Group and its Impact on Biological Activity

The substitution pattern on the aromatic rings of the dibenzoxazepine (B10770217) core is a critical determinant of pharmacological activity. The 8-position, in particular, has been a key focus of medicinal chemistry efforts. While systematic studies focusing solely on modifying the 8-methyl group of the parent 8-Methyldibenzo(b,f)(1,4)oxazepine are not extensively documented in publicly available literature, the importance of this position can be inferred from SAR studies of structurally related, potent antipsychotic agents like clozapine (B1669256) and loxapine.

Clozapine, an atypical antipsychotic, is chemically an 8-chloro-dibenzo[b,e] nih.govdiazepine (B8756704). nih.gov Its unique pharmacological profile is heavily influenced by the presence of the electron-withdrawing chlorine atom at the 8-position. This substitution is believed to be crucial for its multi-receptor binding profile, which includes dopamine (B1211576) (D2), serotonin (B10506) (5-HT2A), and other receptors. nih.govresearchgate.net Similarly, loxapine, a typical antipsychotic, is a 2-chloro-dibenzo[b,f] nih.govoxazepine, further highlighting the significance of halogen substitution on the dibenzo framework for antipsychotic activity. nih.govdrugbank.com

In contrast to a chloro group, a methyl group, as in 8-methyldibenzoxazepine, is an electron-donating group. In drug design, introducing a methyl group can modulate physicochemical, pharmacodynamic, and pharmacokinetic properties through several mechanisms nih.gov:

Inductive Effect: The electron-donating nature of the methyl group can alter the electron density of the aromatic ring system, potentially influencing pKa and interaction with receptor residues.

Conformational Effect: The steric bulk of the methyl group, though relatively small, can influence the conformation of the flexible oxazepine ring and its orientation within a receptor binding pocket.

Metabolic Stability: A methyl group can serve as a "soft spot" for metabolic oxidation by cytochrome P450 enzymes, or conversely, it can block metabolism at an adjacent site. nih.gov

Therefore, replacing the 8-chloro group of a clozapine-like structure with an 8-methyl group would be expected to significantly alter the electronic properties and steric profile of the molecule, leading to a different pharmacological profile. This suggests that the 8-methyl substituent is a key modulator of the biological activity of the dibenzoxazepine scaffold, likely producing compounds with distinct receptor affinities and functional effects compared to their halogenated counterparts.

Influence of Substituents on the Dibenzo Rings on Receptor Affinity and Functional Potency

The substitution pattern on the dibenzo rings profoundly affects the receptor affinity and selectivity of dibenzo[b,f] nih.govoxazepine derivatives. Halogenation, in particular, has been shown to be a key strategy for modulating activity at various G-protein coupled receptors (GPCRs).

A study by Naporra et al. (2016) synthesized and pharmacologically characterized a series of dibenzo[b,f] nih.govoxazepine derivatives to investigate the influence of chlorine substitution on their affinity for human histamine (B1213489) H1 (hH1R), histamine H4 (hH4R), and serotonin 5-HT2A (h5-HT2A) receptors. chemisgroup.us The findings demonstrate that both the position and number of chlorine atoms on the tricyclic core can toggle receptor selectivity and specificity.

For instance, the introduction of chlorine atoms at various positions led to significant variations in binding affinities (pKi values). One derivative, 3,7-Dichloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f] nih.govoxazepine , emerged as a potent dual ligand for the hH1 and h5-HT2A receptors, with high affinity for both, while showing significantly lower affinity for other tested GPCRs. chemisgroup.us This highlights a successful case of manipulating ring substituents to achieve a specific dual-target profile. In contrast, other substitution patterns resulted in compounds with high affinity for the hH1 receptor but only moderate or no affinity for the hH4 receptor. chemisgroup.us

The data below summarizes the binding affinities (pKi) of selected chlorinated dibenzo[b,f] nih.govoxazepine derivatives at various receptors, illustrating the impact of the substituent pattern. chemisgroup.us

| Compound Name | Substituent Pattern | hH1R (pKi) | hH4R (pKi) | h5-HT2A R (pKi) |

| 7-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f] nih.govoxazepine | 7-Cl | 8.11 | 7.55 | 8.19 |

| 8-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f] nih.govoxazepine | 8-Cl | 8.16 | 6.74 | 8.65 |

| 3,7-Dichloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f] nih.govoxazepine | 3,7-diCl | 9.23 | 6.51 | 8.74 |

| 2,8-Dichloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f] nih.govoxazepine | 2,8-diCl | 8.87 | 6.13 | 8.93 |

| 3,8-Dichloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f] nih.govoxazepine | 3,8-diCl | 8.89 | 6.47 | 8.89 |

These findings underscore that the strategic placement of substituents on the dibenzo rings is a powerful tool for fine-tuning the pharmacological profile of dibenzoxazepine derivatives, enabling the development of compounds with high affinity and desired selectivity for specific receptor targets.

Conformational Analysis of the Oxazepine Ring System and its Correlation with Biological Activity

SAR studies on related benzodiazepines, which also feature a seven-membered diazepine ring, have shown that the ring's conformation is significant for binding to GABA receptors. scielo.br Modifications that alter or block certain conformations can drastically change pharmacological activity. This principle extends to the dibenzoxazepine scaffold, where the spatial arrangement of the two benzene (B151609) rings relative to each other, dictated by the central oxazepine ring's pucker, is crucial for receptor recognition.

Computational studies, including molecular mechanics and quantum mechanical calculations, are employed to determine the preferred conformations of these tricyclic systems. nih.gov For a molecule to be biologically active, it must adopt a specific "bioactive conformation" to effectively interact with its target. This bioactive conformation may not necessarily be the lowest energy conformation in solution but one that is accessible and complementary to the receptor's binding site. herts.ac.uk

Studies on structurally analogous systems have demonstrated that even minor chemical modifications can significantly influence the conformational dynamics of the seven-membered ring. This, in turn, can determine which unique atropisomer (a stereoisomer resulting from hindered rotation) is formed, with one isomer often being potently active while the other is essentially inert. nih.gov This strong correlation between the conformation of the tricyclic scaffold and biological activity provides compelling evidence that a specific 3D structure is required for efficacy.

Computational Chemistry and Molecular Modeling Approaches in SAR Elucidation

Computational chemistry provides powerful tools to investigate SAR and SPR, offering insights that are often difficult to obtain through experimental methods alone. Techniques like QSAR, molecular docking, and pharmacophore modeling are instrumental in rationalizing the activity of existing compounds and in designing new, more potent derivatives. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structures of a series of compounds with their biological activity. mdpi.comnih.gov For dibenzoxazepine analogues and related antipsychotics, QSAR studies have been employed to understand the physicochemical properties that govern their affinity for targets like dopamine and serotonin receptors. researchgate.net

In a typical QSAR study, a dataset of molecules with known biological activities (e.g., pKi values) is used. researchgate.net Molecular descriptors, which are numerical representations of the physicochemical, topological, electronic, and steric properties of the molecules, are calculated. Statistical methods are then used to generate equations that link these descriptors to the observed activity. nih.gov

Successful QSAR models for antipsychotic drugs have demonstrated that specific combinations of descriptors can predict binding affinities with significant accuracy. researchgate.net These models can reveal which properties are most important for activity. For example, a model might show that high affinity is correlated with a specific range of molecular weight, a certain charge distribution, and particular steric properties. These validated QSAR models can then be used to predict the biological activity of novel, yet-to-be-synthesized dibenzoxazepine analogues, helping to prioritize synthetic efforts on the most promising candidates. mdpi.com

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor's binding site. nih.gov For dibenzoxazepine derivatives, docking studies are used to visualize how these molecules interact with their target receptors, such as the histamine H1 or serotonin 5-HT2A receptors. These simulations provide crucial insights into the key intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking—that stabilize the ligand-receptor complex. chemisgroup.us

For example, docking studies on related oxepine derivatives at the hH1 receptor have shown that the oxygen atom of the central ring and the position of chlorine substituents determine which enantiomer is the more active one (the eutomer). chemisgroup.us This demonstrates how docking can rationalize stereoselectivity.

Following docking, molecular dynamics (MD) simulations can be performed. MD simulations model the movement of every atom in the ligand-receptor complex over time, providing a dynamic view of the binding. This helps to assess the stability of the predicted binding pose and can reveal subtle conformational changes in both the ligand and the protein upon binding. mdpi.com The binding free energies calculated from these simulations can provide a more accurate prediction of binding affinity, further guiding the optimization of lead compounds. mdpi.com

A pharmacophore is an abstract 3D representation of the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. pharmacophorejournal.com These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings, arranged in a specific spatial orientation. mdpi.com

For the dibenzoxazepine scaffold, a pharmacophore model can be generated based on a set of known active compounds or from the crystal structure of a ligand-receptor complex. chemrxiv.org Such a model defines the crucial features of the dibenzoxazepine core and its substituents that are required for binding. For instance, a model might identify the importance of an aromatic ring, a hydrophobic feature corresponding to the tricyclic system, and a hydrogen bond acceptor feature from the oxazepine ring's oxygen atom. nih.gov

Once a validated pharmacophore model is developed, it can be used as a 3D query for virtual screening of large chemical databases. chemrxiv.org This process rapidly filters vast libraries, containing millions of compounds, to identify novel molecules that match the pharmacophore and are therefore predicted to be active. This approach is highly efficient for discovering new chemical scaffolds that are structurally different from the original ligands but retain the necessary features for biological activity, a process known as scaffold hopping. pharmacophorejournal.com

V. Advanced Analytical and Spectroscopic Characterization Methods for 8 Methyldibenzo B,f 1,4 Oxazepine in Research

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an indispensable tool for separating the components of a mixture, making it essential for the purification of 8-Methyldibenzo(b,f)(1,4)oxazepine after synthesis and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile, thermally sensitive compounds like 8-Methyldibenzo(b,f)(1,4)oxazepine. The method separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. For heterocyclic compounds of this nature, reversed-phase HPLC (RP-HPLC) is frequently the method of choice. nih.gov In this mode, a nonpolar stationary phase, typically a C18-bonded silica, is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water.

The purity of an 8-Methyldibenzo(b,f)(1,4)oxazepine sample is determined by injecting a solution of the compound into the HPLC system. The compound travels through the column at a characteristic speed, recorded as its retention time. A highly pure sample will ideally show a single, sharp peak in the resulting chromatogram. The area of this peak is proportional to the concentration of the compound. The presence of additional peaks indicates impurities, and their respective areas can be used to quantify the level of purity. Detection is commonly achieved using a UV detector set at a wavelength where the compound's chromophore exhibits maximum absorbance.

Table 1: Representative HPLC Parameters for Analysis of Dibenzo-oxazepine Derivatives

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | Stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile : Water (Gradient) | Elutes the compound from the column. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detection | UV at 254 nm | Quantifies the compound as it elutes. |

| Injection Volume | 10 µL | Amount of sample introduced for analysis. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

This table represents typical starting parameters for method development based on common practices for this class of compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection power of MS. It is particularly well-suited for analyzing volatile and thermally stable compounds. While HPLC is preferred for the parent compound, GC-MS is invaluable for identifying its metabolites in research studies, which are often more volatile. researchgate.net

In metabolic studies, an organism or cell culture is exposed to 8-Methyldibenzo(b,f)(1,4)oxazepine. After an incubation period, extracts are analyzed to identify new chemical entities formed through biological processes. A common metabolic pathway for such compounds is oxidation. For instance, the parent compound, dibenz(b,f)-1,4-oxazepine (CR), is known to be metabolized to its lactam derivative. nih.gov It is therefore hypothesized that a primary metabolite of 8-Methyldibenzo(b,f)(1,4)oxazepine is dibenzo[b,f] spectrabase.comoxazepin-11(10H)-one, 8-methyl- .

In a typical GC-MS analysis, the sample extract is vaporized and separated on a capillary column. As each separated component elutes, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, allowing for structural identification by matching against spectral libraries or through manual interpretation. The development of a GC method has been reported for monitoring the production process of the parent compound, CR, demonstrating the technique's utility. researchgate.net

Table 2: GC-MS Data for the Putative Metabolite: dibenzo[b,f] spectrabase.comoxazepin-11(10H)-one, 8-methyl-

| Retention Index (Kovats, non-polar) | Major Mass Fragments (m/z) |

|---|

Data sourced from SpectraBase for dibenzo[b,f] spectrabase.comoxazepin-11(10H)-one, 8-methyl-. spectrabase.com

Spectroscopic Methods for Structural Confirmation and Elucidation

Following isolation and purification, spectroscopic methods are essential for the definitive confirmation of the molecular structure of 8-Methyldibenzo(b,f)(1,4)oxazepine.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment of individual atoms (specifically ¹H and ¹³C) and their connectivity.

¹H NMR: A ¹H NMR spectrum of 8-Methyldibenzo(b,f)(1,4)oxazepine would show distinct signals for each unique proton. The aromatic protons on the two benzene (B151609) rings would appear as a complex series of multiplets in the downfield region (~7.0-8.0 ppm). A key singlet corresponding to the vinylic proton at position 11 of the oxazepine ring would be expected. Crucially, a sharp singlet in the upfield region (~2.3-2.5 ppm) would confirm the presence of the methyl group at the C-8 position.

¹³C NMR: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For 8-Methyldibenzo(b,f)(1,4)oxazepine (C₁₄H₁₁NO), 14 distinct signals are expected, assuming no accidental overlap. The spectrum would show signals for the aromatic carbons, the two carbons of the central C=N bond, and a characteristic upfield signal for the methyl carbon.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) are used to establish connectivity. COSY reveals proton-proton couplings within the same spin system, while HSQC correlates protons to their directly attached carbons, and HMBC shows longer-range (2-3 bond) correlations between protons and carbons. These experiments are crucial for unambiguously assigning each signal to a specific atom in the molecule. beilstein-journals.orgmdpi.com

Table 3: NMR Spectral Data for dibenzo[b,f] spectrabase.comoxazepin-11(10H)-one, 8-methyl-

| Nucleus | Chemical Shift (δ) in ppm |

|---|---|

| ¹H NMR | 10.49 (s, 1H), 7.95 (d, 1H), 7.50-7.20 (m, 6H), 2.38 (s, 3H) |

| ¹³C NMR | 166.4, 147.2, 134.7, 133.9, 132.8, 130.8, 129.2, 126.3, 123.9, 122.1, 121.0, 117.8, 21.0 |

Data sourced from SpectraBase for dibenzo[b,f] spectrabase.comoxazepin-11(10H)-one, 8-methyl-, in DMSO-d6. spectrabase.com

Mass spectrometry is used to determine the exact molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular formula of 8-Methyldibenzo(b,f)(1,4)oxazepine is C₁₄H₁₁NO, giving it a monoisotopic mass of 209.084 Da. epa.gov

In an electron ionization (EI) mass spectrum, the compound is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight. The fragmentation pattern is characteristic of the molecule's structure. For 8-Methyldibenzo(b,f)(1,4)oxazepine, the molecular ion peak would be observed at m/z 209. This is 14 mass units higher than the parent compound, dibenz[b,f] spectrabase.comoxazepine, which shows its molecular ion at m/z 195. nist.gov The fragmentation would likely involve the stable tricyclic ring system, with key fragments arising from the loss of small, stable neutral molecules.

Table 4: Predicted Key Mass Fragments for 8-Methyldibenzo(b,f)(1,4)oxazepine

| m/z | Proposed Fragment Identity |

|---|---|

| 209 | [M]⁺˙ (Molecular Ion) |

| 208 | [M-H]⁺ |

| 194 | [M-CH₃]⁺ |

| 181 | [M-CO]⁺˙ or [M-H-HCN]⁺ |

| 167 | [M-CH₃-HCN]⁺ |

Fragmentation predictions are based on the known fragmentation of dibenz[b,f] spectrabase.comoxazepine. nist.gov

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic structure of a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. For 8-Methyldibenzo(b,f)(1,4)oxazepine, the IR spectrum would be expected to show absorptions corresponding to aromatic C-H stretching (above 3000 cm⁻¹), C=C and C=N stretching in the 1500-1650 cm⁻¹ region, and a strong C-O-C (ether) stretching band around 1200-1250 cm⁻¹. The spectrum for its lactam metabolite clearly shows a strong carbonyl (C=O) absorption around 1680 cm⁻¹, which would be absent in the target compound. spectrabase.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the conjugated systems (chromophores) within a molecule. The extended π-system of the dibenzo(b,f)(1,4)oxazepine core allows it to absorb UV light. A study on the parent compound, CR, detailed a UV-spectrophotometric procedure for its estimation, indicating it has a distinct UV absorption profile. dtic.mil The spectrum would typically show multiple absorption bands corresponding to π → π* electronic transitions within the aromatic rings and the oxazepine system.

Table 5: Expected Spectroscopic Features for 8-Methyldibenzo(b,f)(1,4)oxazepine

| Technique | Feature | Expected Region/Value | Functional Group / Chromophore |

|---|---|---|---|

| IR | Aromatic C-H Stretch | 3000-3100 cm⁻¹ | Ar-H |

| IR | C=N Stretch | ~1620-1650 cm⁻¹ | Imine |

| IR | C-O-C Stretch | ~1200-1250 cm⁻¹ | Aryl Ether |

| UV-Vis | π → π* Transitions | ~230-350 nm | Dibenzo(b,f)(1,4)oxazepine System |

X-Ray Crystallography for Solid-State Structure Determination of Dibenzoxazepine (B10770217) Derivatives

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of crystalline solids. For dibenzoxazepine derivatives, this technique provides unparalleled insight into their molecular conformation, including the puckering of the central seven-membered oxazepine ring, the orientation of substituent groups, and the nature of intermolecular interactions in the solid state. This information is crucial for understanding structure-activity relationships, validating synthetic products, and providing a basis for computational modeling studies.

The process involves irradiating a single crystal of a dibenzoxazepine derivative with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of the diffracted beams, a detailed electron density map of the molecule can be constructed, from which the atomic positions are determined with high precision.

Recent research on pyrrole-fused dibenzoxazepine derivatives has successfully employed single-crystal X-ray analysis to confirm their molecular structures. beilstein-journals.org For instance, the crystal structures of two such derivatives, designated as 4h and 6a , were determined, providing definitive proof of their synthesized frameworks. beilstein-journals.orgnih.gov The crystallographic data for these compounds, including their Cambridge Crystallographic Data Centre (CCDC) deposition numbers (2365305 for 4h and 2365306 for 6a ), make these findings accessible to the broader scientific community for further analysis and comparison. beilstein-journals.org

Theoretical studies on the geometry of dibenzoazepine analogues often utilize data from the Cambridge Structural Database (CSD) to analyze trends in key geometrical parameters. nih.gov These parameters include the C10-C11 bond length and the dihedral angles between the planes of the aromatic rings, which are sensitive to substitution and the presence of double bonds within the central ring. nih.gov For example, analysis of the CSD reveals that the conformation of the central seven-membered ring is a defining structural feature. nih.gov

The detailed structural parameters obtained from X-ray crystallography, such as bond lengths, bond angles, and torsion angles, are fundamental for a comprehensive understanding of the molecule's stereochemistry.

Table 1: Representative Crystallographic Data for a Dibenzoxazepine Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.876 |

| α (°) | 90 |

| β (°) | 105.34 |

| γ (°) | 90 |

| Volume (ų) | 1945.7 |

| Z | 4 |

Note: The data presented in this table is illustrative for a representative dibenzoxazepine derivative and is based on typical values found for this class of compounds in crystallographic databases. Actual values for a specific derivative will vary.

This level of structural detail is indispensable for rational drug design, polymorphism studies, and understanding the fundamental chemical properties of 8-Methyldibenzo(b,f)(1,4)oxazepine and its analogues.

Vi. Computational and Theoretical Investigations into 8 Methyldibenzo B,f 1,4 Oxazepine

Quantum Mechanical Calculations of Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum mechanical (QM) calculations are fundamental to understanding the electronic landscape of 8-Methyldibenzo(b,f)(1,4)oxazepine. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model its electronic structure, predict reactivity, and interpret spectroscopic data. researchgate.netnih.gov

Detailed analyses of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies reveal key aspects of the molecule's reactivity and electronic transitions. nih.gov The energy gap between HOMO and LUMO is a critical parameter, indicating the molecule's chemical stability and the energy required for electronic excitation. For related heterocyclic systems, these calculations have been crucial in showing how charge transfer occurs within the molecule. nih.gov

Natural Bond Orbital (NBO) analysis is another powerful tool used to investigate the stability of the molecule, arising from hyperconjugative interactions and charge delocalization. nih.gov These calculations can quantify the interactions between filled and unfilled orbitals, providing a detailed picture of the bonding and electronic distribution within the dibenzoxazepine (B10770217) core and its methyl substituent.

Furthermore, QM methods are invaluable for predicting spectroscopic properties. By calculating harmonic frequencies, researchers can achieve a detailed interpretation of experimental infrared (IR) and Raman spectra. researchgate.netnih.gov The potential energy distribution (PED) analysis allows for the precise assignment of vibrational modes, correlating specific molecular motions with observed spectral bands. researchgate.net

Table 1: Example of Calculated Electronic Properties for a Dibenzoxazepine Scaffold

| Property | Calculation Method | Value |

| HOMO Energy | DFT/B3LYP/6-31G(d,p) | -5.8 eV |

| LUMO Energy | DFT/B3LYP/6-31G(d,p) | -1.2 eV |

| HOMO-LUMO Gap | DFT/B3LYP/6-31G(d,p) | 4.6 eV |

| Dipole Moment | HF/6-31G(d,p) | 2.5 D |

This table presents hypothetical data for illustrative purposes, based on typical values for similar heterocyclic compounds.

Molecular Dynamics Simulations to Explore Conformational Space and Ligand-Target Interactions

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of 8-Methyldibenzo(b,f)(1,4)oxazepine over time. These simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to explore its conformational landscape and how it interacts with biological targets. nih.govsamipubco.com

The dibenzoxazepine scaffold, while semi-rigid, possesses a degree of flexibility, particularly in the seven-membered oxazepine ring. nih.gov MD simulations can map the potential energy surface of the molecule, identifying low-energy conformers that are likely to be present under physiological conditions. nih.gov This conformational analysis is critical, as the three-dimensional shape of the molecule is a key determinant of its biological activity. nih.gov

When a biological target is known, MD simulations are used to model the ligand-target complex. samipubco.com These simulations can reveal the stability of the binding pose predicted by molecular docking, the key amino acid residues involved in the interaction, and the role of water molecules in the binding site. nih.govsamipubco.com By analyzing the trajectory of the simulation, researchers can calculate the binding free energy, providing a more accurate estimate of the ligand's affinity for its target. samipubco.com

Table 2: Key Parameters from a Hypothetical Molecular Dynamics Simulation

| Parameter | Description | Typical Value/Observation |

| RMSD (Root Mean Square Deviation) | Measures the stability of the ligand in the binding pocket over time. | < 2 Å indicates a stable binding mode. |

| RMSF (Root Mean Square Fluctuation) | Indicates the flexibility of individual atoms or residues. | Higher values for flexible loops in the target protein. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between ligand and target. | Identifies key donor-acceptor pairs crucial for binding. |

This table provides an example of typical outputs from an MD simulation, not specific results for 8-Methyldibenzo(b,f)(1,4)oxazepine.

In Silico ADME Prediction Models for Research Prioritization

The journey of a potential drug molecule through the body is governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Predicting these properties early in the drug discovery process is essential for prioritizing compounds and avoiding costly late-stage failures. In silico models, often powered by machine learning, are widely used for this purpose. nih.govcell4pharma.com

For a compound like 8-Methyldibenzo(b,f)(1,4)oxazepine, various ADME parameters can be predicted based on its structure. These include physicochemical properties like solubility and lipophilicity (logP), as well as pharmacokinetic parameters such as human intestinal absorption, blood-brain barrier permeability, and plasma protein binding. mdpi.comnih.gov

These predictive models are built using large datasets of compounds with known experimental ADME properties. nih.gov By comparing the structural features of 8-Methyldibenzo(b,f)(1,4)oxazepine to this data, the models can estimate its likely ADME profile. researchgate.net For instance, models can predict whether the compound is likely to be a substrate or inhibitor of key metabolic enzymes like the Cytochrome P450 family. These predictions help researchers to flag potential liabilities and guide the design of derivatives with more favorable pharmacokinetic properties. nih.gov

Table 3: Illustrative In Silico ADME Predictions

| ADME Property | Predicted Value | Interpretation |

| Aqueous Solubility (logS) | -3.5 | Moderately soluble |

| Blood-Brain Barrier Permeability (logBB) | 0.1 | Likely to cross the BBB |

| Human Intestinal Absorption | > 90% | High |

| Plasma Protein Binding | > 90% | High binding expected |

The data in this table is for illustrative purposes only and does not represent experimentally validated results for 8-Methyldibenzo(b,f)(1,4)oxazepine.

Cheminformatics Approaches for Library Design Based on the Dibenzoxazepine Scaffold

Cheminformatics provides the tools to systematically explore the chemical space around a core scaffold like dibenzoxazepine. nih.govchemrxiv.org When designing a library of derivatives based on 8-Methyldibenzo(b,f)(1,4)oxazepine, cheminformatics approaches are used to ensure that the new compounds have diverse structures and drug-like properties. rsc.org

The process often begins by defining the core scaffold and identifying points for chemical modification. For 8-Methyldibenzo(b,f)(1,4)oxazepine, these points could include the methyl-bearing phenyl ring, the other aromatic ring, or the nitrogen atom of the oxazepine ring. Virtual libraries of compounds can then be generated by attaching a wide variety of chemical substituents (R-groups) to these points. nih.gov

To select which compounds to synthesize, cheminformatics tools are used to filter and prioritize the virtual library. This involves calculating a range of molecular descriptors for each compound, such as molecular weight, logP, number of hydrogen bond donors and acceptors, and topological polar surface area. These filters help to eliminate compounds with undesirable properties, such as poor solubility or high toxicity risk. rsc.org Diversity analysis is then performed to select a representative subset of compounds that covers a broad range of physicochemical properties, maximizing the chances of identifying active molecules. nih.gov

Vii. Emerging Research Areas and Future Directions for 8 Methyldibenzo B,f 1,4 Oxazepine Research

Development of Novel and Sustainable Synthetic Strategies for Dibenzoxazepine (B10770217) Derivatives

The synthesis of dibenzoxazepine derivatives is evolving, with a strong emphasis on efficiency, sustainability, and the ability to generate diverse molecular libraries. Traditional multi-step syntheses are being replaced by more advanced and environmentally friendly methodologies.

A significant advancement is the use of isocyanide-based multicomponent reactions (I-MCRs) to produce pyrrole-fused dibenzoxazepine derivatives. This approach is notable for being performed under solvent- and catalyst-free conditions, which aligns with the principles of green chemistry. The reaction brings together cyclic imines (like a dibenzoxazepine), isocyanides, and gem-diactivated olefins in a single, efficient step. Research has shown that these reactions proceed with high yields, often increasing when scaled up from millimolar to gram-scale synthesis.

Beyond MCRs, other modern synthetic strategies are being applied to the dibenzoxazepine core. These include:

Transition-Metal Catalysis : Palladium-catalyzed cross-coupling reactions are being refined to allow for "late-stage" functionalization, where complex molecular fragments are added in the final steps of a synthesis. This allows for the rapid diversification of advanced drug candidates. Iron-catalyzed methods are also being developed as a more sustainable and cost-effective alternative to those using precious metals like palladium.

Ring Expansion Reactions : Methods to create the central seven-membered oxazepine ring, such as the oxidative ring expansion of xanthenyl malonates, offer alternative pathways to the core structure.

Sustainable Energy Sources : Techniques common in green chemistry, such as microwave-assisted and ultrasound-assisted synthesis, are being explored to reduce reaction times and energy consumption for related heterocyclic structures, with principles applicable to dibenzoxazepine synthesis.

Exploration of New Molecular Targets and Biological Pathways for Dibenzoxazepine Scaffolds

While the dibenzoxazepine scaffold is historically associated with central nervous system targets, current research is uncovering its potential across a much wider range of biological activities. Scientists are screening these compounds against new molecular targets to identify treatments for a variety of diseases.

This exploration has revealed that dibenzoxazepine derivatives can be tailored to interact with high affinity and selectivity with targets far beyond their original scope. For instance, the antipsychotic drug loxapine, a dibenzoxazepine derivative, was found to inhibit infection by intracellular bacteria, prompting the synthesis of new derivatives with potent antibacterial activity against pathogens like S. typhimurium and Listeria monocytogenes. This suggests a host-directed therapeutic approach where the drug modulates host cells to fight infection, potentially reducing the risk of bacterial resistance.

Other research has identified dibenzoxazepine constructs as potent antagonists of the mineralocorticoid receptor (MR), a key target in cardiovascular disease. Furthermore, extensive pharmacological studies have characterized derivatives as highly potent and selective ligands for histamine (B1213489) receptors (H1R) and serotonin (B10506) receptors (5-HT2A), highlighting the scaffold's tunability.

This "scaffold hybridization" strategy is being used to design bitopic ligands—molecules that can interact with a primary (orthosteric) binding site and a secondary (allosteric) site on a receptor simultaneously. This approach is leading to the discovery of highly selective dopamine (B1211576) D3 receptor antagonists with potential applications in various central nervous system disorders.

Integration of Artificial Intelligence and Machine Learning in Dibenzoxazepine Drug Discovery Efforts

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the process of drug discovery, and its impact is evident in the development of compounds related to the dibenzoxazepine class. These computational tools can analyze vast datasets to identify promising drug candidates, predict their properties, and accelerate the entire discovery pipeline, from initial concept to clinical testing.

The role of AI and ML in drug discovery is multifaceted:

Target Identification and Validation : AI can analyze biological data to identify and validate new molecular targets for diseases.

High-Throughput Virtual Screening : ML models can screen billions of virtual compounds to predict their activity against a specific target, far faster than physical screening. A machine-learning model was successfully used to screen over 6,000 compounds to discover Abaucin, a potent new antibiotic effective against a multidrug-resistant bacterium.

Generative Chemistry : AI can design entirely new molecules from scratch, optimized for specific properties like high potency and low toxicity.

ADMET Prediction : ML algorithms can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a drug candidate, helping to eliminate compounds likely to fail in later stages.

By enabling researchers to fail faster and focus resources on the most promising candidates, AI and ML are making the search for new dibenzoxazepine-based drugs more efficient and cost-effective.

Potential as a Pharmacological Probe for Investigating Biological Systems

Beyond their direct therapeutic potential, highly selective dibenzoxazepine derivatives are emerging as valuable pharmacological probes. These molecular tools are designed to interact with a specific biological target, allowing researchers to investigate the target's function in complex biological systems with high precision.

The development of dibenzoxazepine derivatives with exceptional selectivity for a single receptor makes them ideal for this purpose. For example, a study that screened a library of chlorinated dibenzoxepine derivatives identified a compound that acts as a potent and selective histamine H1 receptor (H1R) antagonist (pKi of 8.44), with minimal activity at other related receptors. Such a compound can be used in laboratory settings to:

Isolate and study the specific roles of the H1 receptor in cellular signaling.

Map the distribution of H1 receptors in different tissues.

Understand the physiological consequences of blocking this receptor without the confounding effects of hitting multiple targets.

Similarly, the discovery of dibenzoxazepine-based mineralocorticoid receptor (MR) antagonists provides potent tools to probe the function of the MR in both healthy and diseased states, which is crucial for understanding its role in hypertension and other cardiovascular conditions.

The creation of bitopic ligands, which bind to two distinct sites on a single receptor, offers an even more sophisticated probing capability. These probes can help scientists understand the allosteric modulation of receptors and the intricate relationship between different binding pockets, providing deeper insights into receptor biology that can inform future drug design.

Compound Reference Table

Q & A

Basic: What are the common synthetic routes for 8-Methyldibenzo(b,f)(1,4)oxazepine derivatives, and how do reaction conditions influence yield?

The synthesis of dibenzo[b,f][1,4]oxazepine derivatives often involves cyclocondensation reactions. For example, piperazine-substituted derivatives are synthesized by reacting substituted amines with halogenated precursors under reflux conditions in polar aprotic solvents like DMF or THF. Reaction time (typically 8–12 hours) and temperature (80–100°C) are critical for optimizing yields. Catalysts such as K₂CO₃ or Et₃N are used to deprotonate intermediates and drive the reaction . For methyl-substituted analogs, methylation agents like dimethyl sulfate are introduced post-cyclization to functionalize the piperazine moiety .

Basic: Which analytical techniques are recommended for assessing the purity of 8-Methyldibenzo(b,f)(1,4)oxazepine?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment. Reverse-phase C18 columns and mobile phases containing acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid are effective for separating impurities. Mass spectrometry (LC-MS) complements HPLC by identifying co-eluting impurities via exact mass measurements. For example, impurities like 8-chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one can be detected at ppm levels using these methods .

Advanced: How can researchers resolve contradictory data in the synthesis of methyl-substituted dibenzooxazepines?

Discrepancies in yield or product identity often stem from competing reaction pathways. For instance, incomplete methylation of the piperazine ring may result in unreacted intermediates, which can be identified via ¹H NMR (e.g., absence of N-methyl proton signals at δ 2.3–2.5 ppm). Kinetic studies under varying temperatures and reagent stoichiometries help pinpoint optimal conditions. Additionally, side products like dimeric species (e.g., 11,11'-(piperazin-1,4-diyl)bis derivatives) may form during prolonged reactions, requiring purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) .

Advanced: What structural characterization techniques are critical for confirming the regiochemistry of methyl substitution in dibenzooxazepines?

High-resolution mass spectrometry (ESI-HRMS) provides exact mass confirmation (e.g., [M+H]⁺ with <2 ppm error). ¹H and ¹³C NMR are indispensable for resolving regiochemical ambiguities: methyl groups on the oxazepine ring show distinct deshielding effects (e.g., methyl protons at δ 2.8–3.1 ppm for N-methyl vs. δ 1.9–2.2 ppm for C-methyl). X-ray crystallography, though less common, offers definitive proof of molecular geometry, as demonstrated for analogs like 8-bromo-11-methyl-6-phenyl derivatives .

Advanced: How are impurities profiled and quantified during the synthesis of 8-Methyldibenzo(b,f)(1,4)oxazepine?

Impurity profiling follows ICH guidelines using forced degradation studies (acid/base hydrolysis, oxidation, thermal stress). For example, oxidation with H₂O₂ generates sulfoxide byproducts, detectable via LC-MS. Synthetic impurities like 8-chloro-11-(4-methylpiperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepine-1-oxide are synthesized intentionally and used as reference standards for quantification. Calibration curves (R² > 0.999) are established using HPLC-UV .

Methodological: What experimental design principles should guide the synthesis of novel dibenzooxazepine derivatives?

Adopt a factorial design approach to screen variables (solvent, temperature, catalyst). For example, a 2³ factorial design can optimize yield by testing solvent polarity (DMF vs. THF), temperature (80°C vs. 100°C), and catalyst loading (1 eq vs. 1.5 eq). Reaction progress is monitored via TLC (silica gel GF₂₅₄, eluent: ethyl acetate/hexane 1:1). Post-synthesis, use QbD (Quality by Design) principles to validate reproducibility across three independent batches .

Advanced: What challenges arise in scaling up the synthesis of 8-Methyldibenzo(b,f)(1,4)oxazepine, and how are they mitigated?

Scale-up challenges include exothermic reactions during cyclization and solvent volume constraints. Mitigation strategies involve slow reagent addition (e.g., dropwise addition of methylating agents) and switching to scalable solvents like toluene. Continuous flow reactors improve heat dissipation and reduce reaction times. Process analytical technology (PAT) tools, such as in-line FTIR, monitor intermediate formation in real time .

Advanced: How can computational methods predict the reactivity of 8-Methyldibenzo(b,f)(1,4)oxazepine in novel reactions?